molecular formula C15H35GeN B1603181 3-Aminopropyltributylgermane CAS No. 71571-74-9

3-Aminopropyltributylgermane

Cat. No.: B1603181
CAS No.: 71571-74-9
M. Wt: 302.1 g/mol
InChI Key: RAOBVGWZXHPHCY-UHFFFAOYSA-N
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Description

3-Aminopropyltributylgermane (CAS 71571-74-9) is an organogermanium compound with the molecular formula C15H35GeN and a molecular weight of 302.09 g·mol⁻¹ . This reagent features a germanium atom bonded to three butyl groups and a 3-aminopropyl chain, a structure that integrates the potential catalytic and electronic properties of germanium with the coordinative capability of an amine functional group. While specific mechanistic studies on this exact compound are sparse, its molecular architecture suggests significant research value. In general research, such functionalized organogermanium compounds are of interest in exploring new synthetic pathways and as potential precursors for more complex molecular structures. Furthermore, the amine group allows for potential use as a ligand in metal complexes or as a building block for novel materials. The properties of this compound may also make it a candidate for investigation in the development of specialized ionic liquids, a class of materials widely recognized as designable, non-volatile solvents and reagents for green chemistry processes, though its specific application in this field requires further study . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-tributylgermylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H35GeN/c1-4-7-11-16(12-8-5-2,13-9-6-3)14-10-15-17/h4-15,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAOBVGWZXHPHCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Ge](CCCC)(CCCC)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H35GeN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70594183
Record name 3-(Tributylgermyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71571-74-9
Record name 3-(Tributylgermyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Aminopropyltributylgermane and Analogous Organogermanium Amines

Direct Germanium-Carbon Bond Formation Strategies

These methods focus on creating the key Germanium-Carbon (Ge-C) bond as a primary step in the synthesis. This is often achieved by reacting a germanium-containing electrophile with a carbon-based nucleophile or through addition reactions across unsaturated bonds.

A cornerstone in the synthesis of organogermanium compounds is the alkylation of germanium halides using potent organometallic reagents. wikipedia.org This classical approach offers a reliable pathway to form Ge-C bonds. The synthesis of the tributylgermane (B7798861) core typically involves the reaction of a tributylgermanium halide, such as tributylgermanium chloride (Bu₃GeCl), with an organometallic reagent containing the aminopropyl fragment.

To prevent the acidic proton of the amine from interfering with the highly basic organometallic reagent, the amine functionality must first be protected. A common strategy involves using a protected 3-halopropane, which is then converted into a Grignard or organolithium reagent. This reagent subsequently reacts with the tributylgermanium halide in a nucleophilic substitution reaction to form the protected precursor, which is later deprotected to yield the final amine.

General Reaction Scheme:

Protection: H₂N-(CH₂)₃-X → P-N-(CH₂)₃-X (where P = protecting group, X = Halogen)

Organometallic Formation: P-N-(CH₂)₃-X + Mg → P-N-(CH₂)₃-MgX

Ge-C Bond Formation: P-N-(CH₂)₃-MgX + Bu₃GeCl → P-N-(CH₂)₃-GeBu₃ + MgXCl

Deprotection: P-N-(CH₂)₃-GeBu₃ → H₂N-(CH₂)₃-GeBu₃ + Byproducts

This method is highly versatile, allowing for the construction of a wide array of substituted organogermanes. The first organogermanium compound, tetraethylgermane, was synthesized via a similar route in 1887 by reacting germanium tetrachloride with diethylzinc. wikipedia.org

Reagent TypeExampleGermanium SourceKey Feature
Grignard Reagent3-(tert-butoxycarbonylamino)propylmagnesium bromideTributylgermanium chlorideWidely available, standard reaction conditions.
Organolithium Reagent3-(tert-butoxycarbonylamino)propyllithiumTributylgermanium chlorideOften more reactive than Grignard reagents.
Organozinc ReagentDi(3-aminopropyl)zincGermanium tetrachlorideHistorically significant, less common today. wikipedia.org

Hydrogermylation provides a more direct and atom-economical route for forming Ge-C bonds. wikipedia.org This reaction involves the addition of a germanium-hydride (Ge-H) bond across an unsaturated carbon-carbon bond, such as that in an alkene or alkyne. researchgate.net To synthesize 3-Aminopropyltributylgermane, tributylgermane (Bu₃GeH) is reacted with allylamine (B125299) (H₂C=CH-CH₂NH₂).

The reaction is typically facilitated by a catalyst, which can range from transition metals to Lewis acids, or initiated by radicals. researchgate.netresearchgate.net Transition-metal-catalyzed hydrogermylation is a prominent method for creating organogermanium compounds. researchgate.net Depending on the catalyst and conditions, the addition can proceed with high regioselectivity. For terminal alkenes like allylamine, anti-Markovnikov addition is often observed, yielding the desired terminally functionalized germane. researchgate.net

General Reaction Scheme: Bu₃Ge-H + H₂C=CH-CH₂NH₂ --(Catalyst)--> Bu₃Ge-CH₂-CH₂-CH₂NH₂

Recent advancements have explored various catalytic systems to improve efficiency and selectivity. For instance, the use of Lewis acids like B(C₆F₅)₃ enables a metal-free hydrogermylation of alkenes under mild, room-temperature conditions. researchgate.net

Catalyst TypeExampleSelectivityConditions
Transition MetalPalladium or Platinum complexes nih.govOften high, depends on ligandVaries (e.g., heat, light)
Lewis AcidB(C₆F₅)₃ researchgate.netAnti-Markovnikov researchgate.netMild, room temperature researchgate.net
Radical InitiatorAIBN, UV lightCan lead to mixturesPhotochemical or thermal initiation

Functionalization of Precursor Organogermanes

An alternative synthetic paradigm involves first constructing an organogermane molecule containing a reactive functional group on the propyl chain, which is then converted into the target amine. This approach separates the formation of the Ge-C bond from the introduction of the nitrogen atom.

This strategy begins with a pre-formed tributylgermylpropyl halide, such as 3-bromopropyltributylgermane (Bu₃Ge(CH₂)₃Br). The amine group is then introduced via a nucleophilic substitution reaction, where an amine-containing nucleophile displaces the halide. libretexts.org

A common method is the reaction with ammonia. chemguide.co.uk To prevent over-alkylation—where the newly formed primary amine acts as a nucleophile to react with more of the starting halide to form secondary and tertiary amines—a large excess of ammonia is typically used. libretexts.orgyoutube.com This shifts the equilibrium to favor the formation of the primary amine. chemguide.co.uk

General Reaction Scheme: Bu₃Ge-(CH₂)₃-Br + NH₃ (excess) → [Bu₃Ge-(CH₂)₃-NH₃]⁺Br⁻ ⇌ Bu₃Ge-(CH₂)₃-NH₂ + NH₄Br

The reaction proceeds via the nitrogen's lone pair attacking the electrophilic carbon attached to the bromine, displacing the bromide ion. docbrown.info A second molecule of ammonia then acts as a base to deprotonate the resulting ammonium salt to yield the neutral primary amine. chemguide.co.uk

NucleophileAdvantageDisadvantage
Ammonia (NH₃)Direct route to the primary amine.Risk of over-alkylation to secondary/tertiary amines. youtube.com
Sodium Azide (NaN₃)Clean substitution to form an azide, avoids over-alkylation.Requires a subsequent reduction step (e.g., with LiAlH₄ or H₂/Pd) to form the amine.
Potassium PhthalimideGabriel Synthesis: cleanly produces the primary amine.Requires a final hydrolysis or hydrazinolysis step to release the amine.

Once this compound is synthesized, the primary amine group serves as a versatile handle for further functionalization. Standard organic transformations can be applied to the amine without disturbing the tributylgermyl moiety, allowing for the creation of a diverse library of analogous compounds.

For example, the primary amine can be acylated using acyl chlorides or anhydrides to form amides, reacted with sulfonyl chlorides to produce sulfonamides, or undergo reductive amination with aldehydes and ketones to yield secondary or tertiary amines. These reactions follow well-established mechanisms for amine chemistry.

Reaction TypeReagent ExampleProduct Functional Group
AcylationAcetyl Chloride (CH₃COCl)Amide (-NH-CO-CH₃)
SulfonylationTosyl Chloride (TsCl)Sulfonamide (-NH-SO₂-Ar)
Reductive AminationCyclohexanone + NaBH₃CNSecondary Amine (-NH-C₆H₁₁)
AlkylationMethyl Iodide (CH₃I)Secondary/Tertiary/Quaternary Amines

In multi-step syntheses, particularly those involving strongly basic or nucleophilic reagents like Grignard or organolithium reagents, the amine group must be temporarily masked with a protecting group. total-synthesis.com The tert-butyloxycarbonyl (Boc) group is one of the most common and effective protecting groups for amines. jk-sci.com

The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. jk-sci.com This converts the nucleophilic amine into a non-nucleophilic carbamate, which is stable to a wide range of reaction conditions, including those used for nucleophilic additions and basic hydrolysis. total-synthesis.comquora.com

The key advantage of the Boc group is its lability under acidic conditions. wikipedia.org It can be readily removed using acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or hydrogen chloride (HCl) in methanol. jk-sci.com The deprotection mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to release the free amine. chemistrysteps.com This orthogonality allows for selective deprotection without affecting other acid-stable parts of the molecule. total-synthesis.com

Boc Protection/Deprotection Cycle:

Protection: R-NH₂ + (Boc)₂O → R-NH-Boc

Deprotection: R-NH-Boc + H⁺ (e.g., TFA) → R-NH₂ + CO₂ + Isobutene

This protective group strategy is indispensable for the successful execution of synthetic routes that rely on organometallic intermediates, such as the method described in section 2.1.1.

Catalytic Approaches in Organogermanium Synthesis

The synthesis of organogermanium compounds, including functionalized amines like this compound, has been significantly advanced by the development of catalytic methodologies. These approaches offer greater efficiency, selectivity, and atom economy compared to classical stoichiometric methods. chinesechemsoc.org Catalysis in this field is broadly categorized into transition metal-mediated processes and, to a lesser extent, organocatalytic methods. These strategies are pivotal for constructing the crucial germanium-carbon (Ge-C) bond that defines this class of compounds. nih.gov

Transition metal catalysis is a cornerstone of modern organogermanium chemistry, providing powerful tools for the formation of Ge-C bonds. nih.gov A variety of metals, including palladium, copper, rhodium, ruthenium, cobalt, and gold, have been employed to catalyze reactions such as hydrogermylation and cross-coupling, which are fundamental to synthesizing diverse organogermanes. chinesechemsoc.orgnih.govresearchgate.net

Hydrogermylation , the addition of a Ge-H bond across an unsaturated carbon-carbon bond, is one of the most direct and atom-economical methods for creating Ge-C bonds. chinesechemsoc.org Transition metal catalysts facilitate this process, often with high regioselectivity and stereoselectivity. For instance, cobalt complexes have been recognized as effective and inexpensive catalysts for the hydrogermylation of alkynes, providing access to vinylgermanes. nih.gov Similarly, copper-catalyzed asymmetric hydrogermylation has emerged as a sophisticated technique to produce chiral organogermanium compounds. chinesechemsoc.org

Cross-coupling reactions represent another major strategy, where an organogermanium reagent is coupled with an organic halide or triflate in the presence of a transition metal catalyst, typically palladium. thieme.dewikipedia.org These reactions are invaluable for creating aryl- and vinyl-germanium bonds. Schoenebeck and co-workers have demonstrated that organogermanes can serve as effective and orthogonal coupling partners in palladium-catalyzed reactions, allowing for chemoselective transformations in the presence of other reactive groups like boronic esters or silanes. researchgate.net The mechanism for these couplings often involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org

The choice of metal and ligand is crucial for controlling the outcome of the reaction. Catalysts based on rhodium, ruthenium, and iridium have also been explored for various germylation reactions. nih.gov Gold nanoparticles supported on titanium dioxide (Au/TiO2) have been shown to catalyze the cis-1,2-digermylation of alkynes, showcasing the versatility of transition metals in forming multiple Ge-C bonds in a single operation. acs.org

Interactive Table 1: Examples of Transition Metal-Mediated Germanium-Carbon Bond Formation

Catalyst SystemReaction TypeSubstratesKey Findings & Applications
Palladium (Pd) ComplexesCross-CouplingAryl halides/triflates and organogermanesProvides efficient synthesis of arylgermanes; can be orthogonal to other cross-coupling reactions. researchgate.netthieme.de
Copper (Cu)-Ligand ComplexesAsymmetric HydrogermylationAlkenes/Alkynes and hydrogermanesEnables the synthesis of C- and Ge-stereogenic chiral germanes with high enantioselectivity. chinesechemsoc.org
Cobalt (Co) Pincer ComplexesHydrogermylationAlkynes and hydrosilanes/hydrogermanesAn inexpensive and environmentally friendly option for synthesizing vinylgermanes under mild conditions. nih.gov
Rhodium (Rh) ComplexesHydrogermylationAlkynols and hydrogermanesUsed as intermediates in the catalyzed hydrogermylation of alkynols. chinesechemsoc.org
Gold/Titanium Dioxide (Au/TiO₂)Digermylation / HydrogermylationAlkynes/Allenes and digermanes/hydrogermanesCatalyzes cis-1,2-digermylation of alkynes and regioselective hydrogermylation of allenes. acs.org
Ruthenium (Ru) ComplexesGermylation of OlefinsOlefins and hydrogermanesFacilitates the synthesis of substituted vinylgermanes. chinesechemsoc.org

While transition metal catalysis dominates the field, organocatalysis offers a complementary, metal-free approach to synthesis. Organocatalysis utilizes small organic molecules to accelerate chemical reactions, presenting advantages such as lower cost, reduced toxicity, and insensitivity to air and moisture compared to many metal-based systems. organic-chemistry.org

In the context of organogermanium chemistry, the application of organocatalysis is an emerging area. One notable example involves the use of tertiary amines and/or tertiary phosphines as catalysts in organometal exchange reactions to produce high-purity germanium alkylmetal compounds. google.com This method allows for the synthesis of organogermanium compounds that are substantially free of metallic and oxygenated impurities. google.com

N-Heterocyclic carbenes (NHCs) are another class of powerful organocatalysts that have found broad application in synthesis. organic-chemistry.org While their use in direct C-Ge bond formation is still developing, related germanium(II) hydrides have been shown to act as effective catalysts for reactions like the esterification of aldehydes, proceeding through organogermanium intermediates. nih.gov The development of efficient organocatalytic methods for constructing Ge-C bonds remains a promising frontier in the field, potentially leading to more sustainable and environmentally benign synthetic routes. acs.org

Purification and Isolation Techniques for Organogermanium Amines

The successful synthesis of organogermanium amines like this compound is contingent upon effective purification and isolation of the target compound from reaction mixtures, which may contain unreacted starting materials, catalysts, and byproducts. A variety of standard and specialized techniques are employed for this purpose.

Distillation is a primary method for purifying liquid organogermanium compounds, particularly those that are volatile and thermally stable. google.com Fractional distillation is used to separate compounds with close boiling points, while vacuum distillation is employed for high-boiling or thermally sensitive compounds to lower the required temperature and prevent decomposition. reachemchemicals.com

Chromatography is a versatile and widely used technique for the purification of organogermanium compounds. Column chromatography, using silica (B1680970) gel or alumina as the stationary phase, is highly effective for separating compounds based on differences in polarity. nih.gov For analytical purposes and for monitoring reaction progress, Thin Layer Chromatography (TLC) is routinely used. reachemchemicals.com

Crystallization is the method of choice for purifying solid organogermanium compounds. google.com Recrystallization involves dissolving the crude solid product in a suitable solvent at an elevated temperature and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities behind in the solution. reachemchemicals.com Sublimation can be used for solid compounds that can transition directly from the solid to the gas phase. google.com

Extraction and Washing are frequently used during the work-up procedure to perform an initial separation. Liquid-liquid extraction separates compounds based on their differential solubility in two immiscible liquid phases (e.g., an organic solvent and an aqueous solution). kuleuven.be For organogermanium amines, acidic or basic washes can be used to remove corresponding impurities or to aid in the separation of the amine product itself. A specific process for isolating organic amines involves adding ammonia or hydrazine to an acidic mixture to create a separable, amine-rich phase, which can then be further purified, often by distillation. google.com

Interactive Table 2: Purification and Isolation Techniques for Organogermanium Amines

TechniquePrinciple of SeparationApplicability & Notes
Distillation (Fractional, Vacuum)Difference in boiling points of components.Ideal for volatile, thermally stable liquid organogermanium compounds. Vacuum is used for high-boiling or sensitive compounds. google.comreachemchemicals.com
Column Chromatography Differential adsorption of components onto a solid stationary phase (e.g., silica gel).Highly effective for separating complex mixtures of both liquid and solid compounds based on polarity. nih.gov
Recrystallization Difference in solubility of the compound and impurities in a specific solvent at different temperatures.The primary method for purifying solid organogermanium compounds to obtain high-purity crystalline material. google.comreachemchemicals.com
Liquid-Liquid Extraction Differential solubility of components in two immiscible liquid phases.Commonly used in reaction work-up to separate the desired product from inorganic salts, acids, or bases. kuleuven.be
Filtration (Gravity, Vacuum)Separation of a solid from a liquid or gas.Used to isolate solid products after precipitation or recrystallization. reachemchemicals.com
Sublimation Transition of a substance directly from the solid to the gas phase, followed by condensation.Applicable to solid, volatile organogermanium compounds that can be purified without melting. google.com

Mechanistic Investigations of Reactions Involving 3 Aminopropyltributylgermane

Elucidation of Reaction Pathways at the Germanium Center

The germanium-carbon bond in 3-Aminopropyltributylgermane is a key site of reactivity. Understanding the mechanisms of bond cleavage and formation at this center is crucial for controlling its chemical transformations. Two primary pathways, nucleophilic processes and radical reactions, are considered.

Nucleophilic substitution at the germanium center of organogermanes typically proceeds via an associative or dissociative mechanism, largely dependent on the nature of the substrate, the nucleophile, the leaving group, and the solvent. In the case of this compound, a nucleophile (Nu⁻) can attack the germanium atom, leading to the displacement of one of the butyl groups or the aminopropyl group.

The reaction is generally considered to proceed through a pentacoordinate intermediate or transition state. The accessibility of the germanium atom to the incoming nucleophile is a critical factor. While direct experimental kinetic data for this compound is not extensively available, studies on analogous organogermane compounds suggest that the reaction rate is influenced by the steric bulk of the alkyl groups attached to the germanium.

Table 1: Hypothetical Relative Rates of Nucleophilic Substitution for R₃Ge-X with a Common Nucleophile

R Group Relative Rate
Methyl 1.0
Ethyl 0.45
Propyl 0.20
Butyl 0.08
Phenyl 0.60

This table presents illustrative data based on general trends in organometallic chemistry, showing the expected decrease in reaction rate with increasing steric hindrance of the alkyl groups.

The presence of the aminopropyl group can also influence the nucleophilic reactivity at the germanium center. Intramolecular coordination of the amine nitrogen to the germanium atom could potentially stabilize a pentacoordinate intermediate, thereby affecting the reaction pathway and rate. However, recent research on 3-aminopropyl-phenyl germanes did not observe cleavage of the Ge-Ph bond under acidic conditions, suggesting a notable stability of the germanium-carbon bond in this class of compounds elsevierpure.com.

The germanium center in this compound can also participate in radical reactions. Homolytic cleavage of the germanium-carbon bond can be initiated by radical initiators or photochemically. The resulting tributylgermyl radical ((C₄H₉)₃Ge•) is a key intermediate in these processes.

Single Electron Transfer (SET) is another plausible mechanism, particularly in reactions with strong electron donors or acceptors. An SET event can lead to the formation of a radical ion pair, which can then undergo further reactions.

Table 2: Plausible Steps in a Radical Reaction Involving this compound

Step Reaction Description
Initiation (C₄H₉)₃GeCH₂(CH₂)₂NH₂ + Initiator → (C₄H₉)₃Ge• + •CH₂(CH₂)₂NH₂ Formation of a germyl radical.
Propagation (C₄H₉)₃Ge• + R-X → (C₄H₉)₃Ge-X + R• Halogen abstraction by the germyl radical.
Termination 2 (C₄H₉)₃Ge• → (C₄H₉)₃Ge-Ge(C₄H₉)₃ Dimerization of germyl radicals.

This table outlines a general mechanistic pathway for radical reactions, which is a common feature in the chemistry of organogermanes.

Studies on related organogermanes have shown that they can undergo radical coupling reactions with alkyl halides in the presence of a nickel catalyst, indicating the feasibility of forming and utilizing germyl radicals in synthetic transformations researchgate.net.

Reactivity of the Aminopropyl Moiety

The lone pair of electrons on the nitrogen atom of the primary amine makes it a Lewis base. It can readily react with Lewis acids, including protons, to form ammonium salts. The synthesis and isolation of hydrochloride salts of 3-aminopropyl-phenyl germanes confirm this basic character elsevierpure.com. This property is fundamental to its chemical behavior and can be exploited in acid-base chemistry.

The basicity of the amine can also play a role in intramolecular interactions. The nitrogen atom can coordinate to the germanium center, especially in the presence of electron-withdrawing groups on the germanium or in non-polar solvents. This intramolecular coordination can influence the reactivity at the germanium center, as mentioned earlier.

The presence of both an amine and a germyl group within the same molecule opens up the possibility of intramolecular cyclization reactions. Under appropriate conditions, the amine could act as an internal nucleophile, attacking the germanium center and displacing a butyl group to form a cyclic germylamine. However, the formation of a four-membered ring in this case would be entropically disfavored.

Alternatively, radical-mediated cyclization could occur. If a radical is generated on the propyl chain, it could potentially attack the germanium center. More commonly, aminyl radical cyclizations are known to form heterocyclic compounds nih.gov. In the context of this compound, a synthetically designed substrate could potentially undergo such transformations.

Solvent Effects and Reaction Kinetics in Organogermane Transformations

The choice of solvent can have a profound impact on the rates and mechanisms of reactions involving organogermanes. Solvent polarity, coordinating ability, and viscosity can all influence the reaction pathway.

In nucleophilic substitution reactions at the germanium center, polar solvents can stabilize charged intermediates and transition states, thereby accelerating the reaction rate. For instance, a reaction proceeding through a polar transition state would be faster in a more polar solvent.

Table 3: Hypothetical Effect of Solvent on the Rate of a Nucleophilic Substitution at Germanium

Solvent Dielectric Constant (ε) Relative Rate Constant (k_rel)
Hexane 1.9 1
Diethyl Ether 4.3 15
Tetrahydrofuran 7.6 50
Acetone 21 200
Acetonitrile 37 500

This illustrative table demonstrates the general trend of increasing reaction rates for polar reactions with increasing solvent polarity.

For radical reactions, the solvent's role is often more subtle. The viscosity of the solvent can affect the diffusion of radical species and the efficiency of cage escape. Furthermore, coordinating solvents can interact with the germanium center, potentially altering its reactivity in radical processes.

Kinetic studies on the hydrolysis and condensation of related alkoxysilanes have shown a significant dependence on pH and temperature, highlighting the importance of reaction conditions in determining the outcome of reactions involving similar organometallic compounds researchgate.net. While specific kinetic data for this compound is scarce, it is reasonable to infer that its reaction kinetics would also be sensitive to solvent properties and other reaction parameters.

Stability and Degradation Pathways of Aminopropylgermanes

The stability of aminopropylgermanes, including this compound, is a critical factor in their synthesis, storage, and application. While specific mechanistic studies on the degradation of this compound are not extensively documented in publicly available literature, research on analogous compounds, such as 3-aminopropyl-phenyl germanes, provides valuable insights into their potential stability and degradation pathways.

Chemical Stability

Investigations into the reactivity of 3-aminopropyl-phenyl germanes have revealed their sensitivity to certain chemical conditions. Attempts to cleave the germanium-phenyl (Ge-Ph) bond using hydrochloric acid (HCl) to form the corresponding 3-aminopropyl-chloro-diphenyl germane have demonstrated the compound's limited stability in the presence of strong acids.

When moderate concentrations of diluted HCl were used, selective cleavage of a single phenyl group was not achieved. Instead, the reaction resulted in the formation of a complex and inseparable mixture of different compounds, as observed through 1H NMR spectroscopy. The use of concentrated HCl also led to the degradation of the starting material into a mixture of various unidentified products. This suggests that the aminopropylgermane structure is susceptible to decomposition under strong acidic conditions, likely involving the cleavage of the germanium-carbon bonds.

Thermal Stability

The thermal stability of aminopropylgermanes has been explored through rearrangement studies, drawing comparisons with their tin (stannane) analogues. In the case of 3-aminopropyl-phenyl stannane hydrochlorides, a thermal rearrangement occurs at 160 °C under vacuum, leading to the cleavage of a tin-phenyl bond and the formation of the corresponding 3-aminopropyl–chloro stannane.

However, the analogous germanium compound, (H2N(CH2)3)Ph2GeH (a 3-aminopropyl-diphenyl germane), does not undergo a similar rearrangement under the same conditions. When the temperature was elevated to 200 °C, instead of a controlled rearrangement, the compound decomposed into a complex mixture of various products. This indicates a different thermal behavior and degradation pathway for aminopropylgermanes compared to their stannane counterparts, with the germanium compound showing a propensity for decomposition at higher temperatures rather than a clean rearrangement.

The following table summarizes the observed stability of a 3-aminopropyl-phenyl germane under different conditions, which can serve as a proxy for understanding the potential stability of this compound.

ConditionReagent/TemperatureObservation
Chemical Stability Diluted Hydrochloric AcidFormation of an inseparable mixture of compounds
Concentrated Hydrochloric AcidDecomposition into a mixture of various compounds
Thermal Stability 160 °C (in vacuum)No rearrangement observed
200 °C (in vacuum)Decomposition into a complex mixture of various compounds

Coordination Chemistry of Aminopropylgermanes

3-Aminopropyltributylgermane as a Ligand in Metal Complexes.researchgate.netrsc.orgresearchgate.netvedantu.comresearchgate.net

In its most straightforward role, the this compound ligand coordinates to a metal center exclusively through its primary amine group. rsc.org In this monodentate fashion, the organogermanium portion of the molecule remains unbound, acting as a sterically demanding substituent that can influence the reactivity and stability of the resulting complex. This type of coordination is common for ligands that possess a single, strong donor site. The formation of such complexes can often be achieved by reacting the aminopropylgermane with a suitable metal precursor, such as a metal halide or another complex with labile ligands.

Chelation involves the formation of multiple coordination bonds between a single ligand and a central metal atom, resulting in the formation of a stable ring structure known as a chelate ring. nih.govwikipedia.org While this compound itself is a monodentate ligand, it can be a precursor for polydentate ligands. For instance, related compounds like tris(3-aminopropyl)amine (B1583958) are well-known tetrapodal tetraaza ligands that can encapsulate metal ions. mdpi.com The principles of chelation are fundamental to creating thermodynamically stable metal complexes. nih.govswiss-health-clinic.ch The stability of these complexes is enhanced by the chelate effect, an entropic phenomenon that favors the formation of chelated structures over complexes with multiple monodentate ligands. The design of polydentate ligands derived from aminopropylgermanes could lead to novel complexes with tailored properties for applications in catalysis or materials science. nih.gov

Synthesis of Metal-Organogermyl Complexes.wikipedia.org

The synthesis of metal complexes containing organogermyl ligands can be approached through several established routes in organometallic chemistry. A common method is salt metathesis, which involves the reaction of a metal halide with a lithium or thallium salt of the organogermanium ligand. nih.gov Another approach is the reaction of an organogermanium compound with a metal complex that can undergo oxidative addition or ligand substitution. For aminopropylgermanes, the synthesis would typically involve reacting this compound with a metal precursor in an appropriate solvent. The choice of solvent, temperature, and stoichiometry of the reactants can significantly influence the outcome of the reaction, leading to the formation of different complex structures.

Influence of Germanium on Ligand Properties and Coordination Environment

The presence of a germanium atom within the ligand structure significantly impacts its properties. The tributylgermyl group is a bulky, non-polar moiety that can enforce a specific coordination geometry around the metal center due to steric repulsion. Electronically, the germanium atom is less electronegative than carbon, which can influence the electron density on the aminopropyl chain and, consequently, the donor strength of the amine group. Compared to their silicon analogs, germanium compounds often exhibit different bond lengths and angles in their metal complexes, which can alter the catalytic activity or physical properties of the material.

Electronic Structure and Bonding in Germanium-Containing Coordination Compounds.vedantu.comresearchgate.net

The electronic configuration of germanium is [Ar] 3d¹⁰ 4s² 4p². vedantu.com In its compounds, it typically forms covalent bonds. testbook.com The bonding in germanium-containing coordination compounds can be complex. In Ge(IV) complexes, the bonding is primarily covalent. However, in lower oxidation states, such as Ge(II), the bonding can have more ionic character or involve dative bonds from the ligand to the germanium center. wikipedia.org Computational methods like Density Functional Theory (DFT) are often employed to understand the electronic structure and the nature of the metal-ligand and metal-germanium bonding. rsc.orgresearchgate.netacs.org These studies can reveal details about orbital interactions, such as the σ-donation from the ligand to the metal and any potential π-back-bonding from the metal to the ligand. acs.org

Structural Diversity of Aminopropylgermane Metal Complexes

The coordination of aminopropylgermane ligands to different metal centers can result in a wide array of structures. researchgate.net Depending on the metal's preferred coordination number, the stoichiometry of the reaction, and the presence of other ancillary ligands, complexes can be mononuclear, containing a single metal center, or polynuclear, with multiple metal centers bridged by ligands. rsc.org The geometry around the metal can range from tetrahedral and square planar to octahedral and more complex arrangements. researchgate.netmdpi.com This structural diversity is a hallmark of coordination chemistry and allows for the fine-tuning of the properties of the resulting materials for specific applications. rsc.orgamanote.com

Based on a comprehensive search of available scientific literature, it is not possible to generate the requested article on "this compound" focusing on its applications in materials science as per the specified outline.

Extensive and targeted searches have yielded no specific information regarding the use of this compound in the following applications:

As a precursor for germanium-containing polymers or oligomers.

As an initiator for polycondensation or ring-opening polymerization.

For incorporation into hybrid organic-inorganic materials.

As a surface modification or functionalization agent.

For grafting onto inorganic substrates to create tailored surfaces.

In adhesion promotion and coating technologies.

In the development of advanced materials with tunable properties.

The scientific literature predominantly discusses the silicon analog of this compound, 3-aminopropyltriethoxysilane (APTES), for these exact applications. While there is research on organogermanium chemistry in general, the specific roles and detailed research findings for this compound as outlined in the request are not documented in the available sources.

Therefore, to ensure scientific accuracy and strict adherence to the provided instructions, the article cannot be written. Generating content on this topic would require speculation based on analogous compounds, which would violate the core requirements of the request.

Applications of 3 Aminopropyltributylgermane in Materials Science

Development of Advanced Materials with Tunable Properties

Synthesis of Germanium-Based Functional Ceramics

There is a lack of specific research data on the application of 3-Aminopropyltributylgermane in the synthesis of germanium-based functional ceramics. However, organogermanium compounds, in a broader sense, are recognized as potential precursors for ceramic materials. mdpi.com The synthesis of such ceramics often involves the controlled thermal decomposition (pyrolysis) of these precursors, which can be designed at a molecular level to include specific elements like germanium. mdpi.com This process can yield ceramic materials with tailored compositions, such as Si-Ge-C, which may exhibit unique properties. mdpi.com For instance, the inclusion of germanium in a siloxane structure can increase the refractive index of the resulting material. mdpi.com A patent for a germanium-oxide-containing ceramic suggests that the addition of germanium oxide can enhance the toughness and wear resistance of the ceramic. google.com

General Process for Precursor-Derived Ceramics:

StepDescription
1. Precursor Synthesis An organometallic compound containing the desired elements (e.g., Ge, Si, C) is synthesized.
2. Shaping The precursor, often in a polymeric form, is shaped into the desired geometry (e.g., fiber, film, bulk).
3. Cross-linking The shaped precursor is treated to form a more stable, cross-linked network.
4. Pyrolysis The cross-linked precursor is heated in a controlled atmosphere to decompose the organic components, leaving a ceramic residue.
5. Annealing The ceramic material may be further heat-treated to control its crystalline structure and properties.

Contributions to Semiconductor Precursors and Thin Film Deposition

Commonly Researched Organogermanium Precursors for Semiconductor Applications:

PrecursorFormulaApplication
Isobutylgermane(CH₃)₂CHCH₂GeH₃Deposition of Ge semiconductor films wikipedia.org
Alkylgermanium trichloridesRGeCl₃MOVPE deposition of Ge-containing films wikipedia.org
Dimethylaminogermanium trichloride(CH₃)₂NGeCl₃MOVPE deposition of Ge-containing films wikipedia.org

Emerging Applications in Smart Materials

There is no specific information available regarding the application of this compound in the field of smart materials. Smart materials, or stimuli-responsive materials, are designed to change their properties in response to external stimuli such as temperature, pH, light, or electric fields. bohrium.comrsc.org While research into germanium-containing smart materials is an emerging area, the focus has largely been on inorganic germanium compounds or germanium integrated into other material systems. For example, electrolyte-gated transistors have utilized germanium semiconductor substrates in conjunction with aqueous solutions to modulate carrier transport. mdpi.com The amino group in this compound could theoretically offer a site for further functionalization, allowing it to be incorporated into a polymer backbone, potentially imparting stimuli-responsive behavior. However, such applications remain speculative without direct research evidence.

Catalytic Applications of Organogermanium Amines

3-Aminopropyltributylgermane as a Lewis Base Organocatalyst

Organocatalysis, which utilizes small organic molecules as catalysts, has become a cornerstone of modern synthetic chemistry. Within this domain, Lewis base catalysis involves the donation of an electron pair from the catalyst to an electrophilic substrate. The primary amine group in this compound, with its available lone pair of electrons on the nitrogen atom, positions it as a potential Lewis base organocatalyst.

Activation of Electrophiles in Organic Synthesis

As a Lewis base, the amino group of this compound can interact with various electrophilic species. This interaction increases the electrophile's reactivity, making it more susceptible to nucleophilic attack. For instance, in reactions involving carbonyl compounds, the amine can form a highly reactive iminium ion intermediate, which can then participate in a wide range of enantioselective transformations. The bulky tributylgermyl group provides a distinct steric environment around the catalytic center, which could influence the stereochemical outcome of such reactions.

Role in Polymerization Reactions (e.g., Ring-Opening Polymerization)

Ring-opening polymerization (ROP) is a critical method for synthesizing a variety of biodegradable and biocompatible polymers. mdpi.comyoutube.com This process can be initiated by nucleophilic, electrophilic, or organometallic species. youtube.com The primary amine of this compound can function as a nucleophilic initiator for the ROP of cyclic monomers like lactones (e.g., ε-caprolactone) and epoxides. wikipedia.orgmdpi.com The polymerization is initiated by the nucleophilic attack of the amine on the strained ring, leading to its opening and the formation of a propagating species.

The general mechanism involves the amine attacking the carbonyl carbon of a lactone, for example, which opens the ring and creates a new propagating chain end. This process continues with the addition of more monomer units. The rate and control of the polymerization can be influenced by the steric and electronic properties of the catalyst. The tributylgermyl group in this compound would likely affect the catalyst's solubility and interaction with the monomer and growing polymer chain.

Below is a table illustrating the potential catalytic activity of this compound in the ring-opening polymerization of ε-caprolactone, based on general principles of amine-initiated ROP.

EntryMonomerCatalyst Loading (mol%)Temperature (°C)Time (h)Conversion (%)
1ε-caprolactone1.01001285
2ε-caprolactone0.51002492
3L-lactide1.01201878
4rac-β-Butyrolactone1.0802465

This table is illustrative and based on the expected behavior of amine-based catalysts in ROP.

Organogermane-Based Ligands for Transition Metal Catalysis

The versatility of organogermanium compounds extends to their use as ligands in transition metal catalysis. wikipedia.orgwikipedia.org The germanium atom and the organic substituents can significantly modulate the electronic and steric properties of the metal center, thereby influencing the catalyst's activity, selectivity, and stability.

Design of Germanium-Containing Ligands for Specific Transformations

This compound can be considered a bidentate or "hemilabile" ligand. The nitrogen atom of the amino group can coordinate strongly to a transition metal center, while the germanium atom, with its larger and more polarizable nature compared to carbon or silicon, can have a weaker, more dynamic interaction. This hemilability can be advantageous in catalysis, as the germanium moiety can dissociate to open a coordination site for substrate binding and then re-coordinate to stabilize intermediates.

The design of ligands based on the this compound scaffold could involve modifying the alkyl groups on the germanium atom (e.g., replacing butyl with phenyl groups) to tune electronic effects or altering the length of the propyl chain to change the bite angle of the ligand. These modifications allow for the fine-tuning of the catalyst for specific reactions like cross-coupling, hydrogenation, or hydroformylation. nih.gov

The table below outlines key design parameters for germanium-containing ligands and their potential impact on catalytic performance.

Ligand FeatureModificationPotential Effect on Catalyst
Germanium Substituents Alkyl (e.g., Butyl) vs. Aryl (e.g., Phenyl)Alters electronic properties (electron-donating vs. withdrawing) and steric bulk.
Amine Substituents Primary vs. Secondary vs. TertiaryModifies the basicity and coordinating ability of the nitrogen donor.
Linker Chain Length Propyl vs. Ethyl vs. ButylChanges the chelate ring size and bite angle, affecting catalyst stability and selectivity.
Overall Steric Hindrance Introduction of bulky groupsCan enhance selectivity (e.g., enantioselectivity) and promote reductive elimination. rutgers.edu

Mechanistic Studies of Catalyst Activity and Selectivity

Understanding the reaction mechanism is crucial for optimizing a catalyst's performance and designing new, more efficient catalysts. rsc.orgresearchgate.net For a transition metal complex featuring a this compound ligand, mechanistic studies would focus on several key aspects. In-situ spectroscopic techniques (e.g., NMR, IR) could be used to identify key catalytic intermediates. Kinetic studies would help elucidate the rate-determining step and the influence of substrate and catalyst concentrations.

Heterogeneous Catalysis Incorporating Germanium Amines

While homogeneous catalysts offer high activity and selectivity, their separation from the reaction products can be difficult and costly. Immobilizing a homogeneous catalyst onto a solid support creates a heterogeneous catalyst, which combines the advantages of both systems: the high efficiency of a molecular catalyst and the ease of separation and recyclability of a solid catalyst. nih.gov

The primary amine group of this compound provides a convenient anchor point for immobilization onto various solid supports, such as silica (B1680970) gel, alumina, or polymers like polystyrene. nih.gov The amine can be covalently attached to the support through reactions with surface functional groups (e.g., reacting with chloromethylated polystyrene).

The resulting heterogeneous catalyst could be used in fixed-bed reactors for continuous flow processes, offering significant advantages for industrial applications. rsc.orgrsc.org The solid support can also prevent catalyst deactivation through dimerization and may influence the catalyst's selectivity due to local concentration effects or interactions with the support surface. The reusability of such a catalyst would be a key metric of its performance, with studies focusing on its activity over multiple reaction cycles.

Surface-Immobilized Germanium Catalysts

The primary utility of this compound in catalysis is anticipated to be as a linker for immobilizing catalytically active species onto solid supports. The aminopropyl group provides a versatile anchor for attaching metal complexes or organic catalysts to materials like silica, alumina, or polymers. elsevierpure.com This approach creates heterogeneous catalysts, which are favored in industrial processes due to their ease of separation from the reaction mixture.

The immobilization process would typically involve the reaction of the amine group of this compound with a suitable functional group on the catalyst or the support material. For instance, it can be used to support metal nanoparticles or complexes for various catalytic transformations. The tributylgermyl group provides a robust and thermally stable linkage to the support. Organogermanium compounds, in general, are known for their thermal stability and chemical inertness, which are desirable properties for catalyst supports. paperpublications.org

Table 1: Potential Surface Immobilization Strategies for this compound

Support MaterialFunctionalization MethodPotential Catalytic Application
Silica (SiO₂)Reaction of the amine with surface silanol groups (post-grafting) or co-condensation with silica precursors.Heterogenization of homogeneous catalysts for hydrogenation, oxidation, or cross-coupling reactions.
Alumina (Al₂O₃)Coordination of the amine group to Lewis acidic sites on the alumina surface.Solid base catalysis or support for acidic catalysts.
PolymersCovalent bonding of the amine group to functionalized polymer backbones.Catalysis in flow reactors or for specialized applications requiring flexible supports.

Research on aminopropyl-functionalized SBA-15 mesoporous silica has demonstrated its effectiveness as a solid base catalyst in Knoevenagel and Michael addition reactions. nih.gov By analogy, a germanium-based counterpart could offer altered catalytic activity or stability due to the electronic and steric differences between silicon and germanium.

Catalyst Stability and Regeneration in Heterogeneous Systems

A critical aspect of heterogeneous catalysis is the stability and regenerability of the catalyst. Deactivation is a common issue that can arise from several mechanisms, including poisoning, fouling, thermal degradation, and leaching of the active species. mdpi.comsemanticscholar.org

Table 2: Factors Influencing the Stability of this compound-Based Catalysts

FactorPotential Impact on Stability
Thermal Stress High temperatures can lead to the degradation of the organic linker or sintering of the active catalytic particles. The inherent thermal stability of organogermanium compounds is advantageous. paperpublications.org
Chemical Environment The presence of strong acids, bases, or oxidizing agents can lead to the cleavage of the Ge-C bond or degradation of the amine functionality.
Leaching The active catalytic species may detach from the support if the linkage provided by the aminopropylgermane is not sufficiently robust under reaction conditions.
Fouling Deposition of byproducts or coke on the catalyst surface can block active sites.

Catalyst regeneration is crucial for the economic viability of an industrial process. The choice of regeneration method depends on the nature of the deactivation. Common regeneration techniques include:

Washing: Removing soluble poisons or foulants with a suitable solvent.

Calcination: Burning off coke or organic deposits in a stream of air or inert gas. This method's suitability would depend on the thermal stability of the entire catalyst assembly, including the organogermanium linker.

Chemical Treatment: Using specific chemical reagents to remove poisons or regenerate the active sites.

For instance, a common method for regenerating catalysts deactivated by coking is controlled oxidation. However, the conditions must be carefully chosen to avoid damaging the organogermanium linker. In some cases, flushing with an inert gas at elevated temperatures can restore catalytic activity. google.com

Theoretical and Computational Studies of 3 Aminopropyltributylgermane

Predictive Simulations for Materials Design and Performance

Further research and publication in the field of computational chemistry focusing on 3-Aminopropyltributylgermane would be required to provide the detailed analysis requested.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 3-Aminopropyltributylgermane by providing detailed information about the chemical environment of magnetically active nuclei.

Multi-nuclear NMR provides a complete picture of the compound's carbon and proton framework, as well as direct insight into the germanium center.

¹H NMR Spectroscopy : The proton (¹H) NMR spectrum of this compound is used to identify the different types of hydrogen atoms present in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons libretexts.org. Protons on carbons adjacent to the electron-withdrawing amino group and the germanium atom are shifted downfield oregonstate.edu. The integration of the signals corresponds to the number of protons in each environment. Spin-spin coupling between adjacent, non-equivalent protons results in signal splitting, which provides valuable connectivity information hmdb.ca.

¹³C NMR Spectroscopy : The carbon-13 (¹³C) NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule chemistrysteps.comlibretexts.org. As with ¹H NMR, the chemical shifts are affected by the electronegativity of neighboring atoms organicchemistrydata.org. The carbon atoms of the butyl chains attached to the germanium will have distinct signals from those in the aminopropyl chain. The carbon directly bonded to the nitrogen atom (C-N) and the carbon bonded to the germanium atom (C-Ge) are expected to show characteristic downfield shifts. Most ¹³C NMR spectra are broadband decoupled, meaning each unique carbon atom appears as a single line, simplifying the spectrum chemistrysteps.com.

⁷³Ge NMR Spectroscopy : Germanium-73 (⁷³Ge) NMR provides direct information about the germanium atom's chemical environment. However, ⁷³Ge NMR is inherently challenging due to the low natural abundance (7.76%) and the large quadrupole moment of the ⁷³Ge isotope (spin I = 9/2), which often leads to broad signals and low sensitivity researchgate.net. Chemical shifts for organogermanium compounds are typically reported relative to a standard like tetramethylgermane (GeMe₄) and often appear at negative (upfield) values researchgate.net. For this compound, a single resonance would be expected, with its chemical shift influenced by the four alkyl groups bonded to it.

Below is a table of predicted NMR chemical shifts for this compound based on general principles and data from similar organogermanium compounds.

Nucleus Group Predicted Chemical Shift (δ, ppm) Multiplicity
¹HGe-CH ₂-CH₂-CH₂-NH₂~1.5Multiplet
¹HGe-CH₂-CH ₂-CH₂-NH₂~1.6Multiplet
¹HGe-CH₂-CH₂-CH ₂-NH₂~2.7Triplet
¹HGe-CH₂-CH₂-CH₂-NH~1.2 (broad)Singlet
¹HGe-(CH ₂)₃-CH₃~0.9Multiplet
¹HGe-(CH₂)₃-CH~0.9Triplet
¹³CGe-C H₂-CH₂-CH₂-NH₂~12-
¹³CGe-CH₂-C H₂-CH₂-NH₂~28-
¹³CGe-CH₂-CH₂-C H₂-NH₂~45-
¹³CGe-C H₂(CH₂)₂CH₃~14-
¹³CGe-CH₂C H₂CH₂CH₃~27-
¹³CGe-(CH₂)₂C H₂CH₃~26-
¹³CGe-(CH₂)₃C H₃~14-
⁷³GeGe Upfield regionBroad Singlet

Note: These are estimated values. Actual experimental values may vary based on solvent and other experimental conditions.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within this compound by probing their characteristic vibrational frequencies masterorganicchemistry.comamanote.com.

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites bond vibrations (stretching, bending). The primary amine (-NH₂) group gives rise to several characteristic peaks. A primary amine typically shows two N-H stretching bands in the 3300-3400 cm⁻¹ region (one asymmetric and one symmetric stretch) orgchemboulder.comucalgary.ca. An N-H bending (scissoring) vibration is expected between 1580-1650 cm⁻¹ orgchemboulder.com. A broad N-H wagging band can also be observed between 665-910 cm⁻¹ spectroscopyonline.com. The aliphatic C-H stretching vibrations of the propyl and butyl chains appear just below 3000 cm⁻¹, while C-H bending vibrations are found around 1465 cm⁻¹ wpmucdn.com. The C-N stretching of the aliphatic amine is typically a weak to medium band in the 1020-1250 cm⁻¹ range orgchemboulder.com.

Raman Spectroscopy : Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light iiconservation.org. It is particularly sensitive to non-polar bonds. Therefore, the C-C and C-Ge skeletal vibrations in this compound would be expected to produce strong Raman signals. The symmetric C-H stretching and bending modes are also typically strong in Raman spectra researchgate.net. The N-H stretching vibration is also observable, though often weaker than in the IR spectrum.

The following table summarizes the expected characteristic vibrational frequencies for this compound.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Technique Intensity
N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)3300 - 3400 (two bands)IRMedium
C-H StretchAlkyl (CH₂, CH₃)2850 - 2960IR, RamanStrong
N-H Bend (Scissor)Primary Amine (-NH₂)1580 - 1650IRMedium
C-H BendAlkyl (CH₂, CH₃)1450 - 1470IR, RamanMedium
C-N StretchAliphatic Amine1020 - 1250IRWeak-Medium
N-H WagPrimary Amine (-NH₂)665 - 910IRBroad, Strong
Ge-C StretchAlkyl-Germane500 - 600RamanStrong

X-ray Diffraction (XRD) for Single Crystal and Powder Analysis

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid gla.ac.ukopengeology.org. This technique can be applied to both single crystals and polycrystalline (powder) samples of this compound.

Single-crystal XRD analysis provides precise data on bond lengths, bond angles, and torsion angles, allowing for the complete determination of the molecule's geometry in the solid state. Studies on related organogermanium compounds, such as 3-aminopropyl-phenyl germanes, have successfully utilized this technique to elucidate their structures elsevierpure.comelsevierpure.com. For this compound, XRD would confirm the expected tetrahedral geometry around the germanium atom. Furthermore, the analysis reveals how individual molecules pack together in the crystal lattice, providing insights into intermolecular forces that govern the solid-state structure. Powder XRD (PXRD) is used to identify the crystalline phase and can provide information on the unit cell parameters of a bulk sample nhm.ac.uk.

The primary amine group in this compound is capable of acting as both a hydrogen bond donor (via the N-H protons) and an acceptor (via the nitrogen lone pair). Hydrogen bonding is a strong type of dipole-dipole interaction that significantly influences the physical properties and crystal packing of a compound. Single-crystal XRD is a powerful tool for identifying and characterizing these hydrogen bonding networks. The analysis can precisely measure the distances and angles between donor and acceptor atoms (e.g., N-H···N), confirming the presence and defining the geometry of these interactions within the crystal lattice. It is expected that in the solid state, molecules of this compound would be linked by intermolecular N-H···N hydrogen bonds, forming chains or more complex three-dimensional networks.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a pivotal analytical technique for the characterization of this compound, providing definitive data on its molecular weight and offering insights into its structure through controlled fragmentation. When subjected to mass spectrometric analysis, typically using electron ionization (EI), the molecule undergoes ionization to produce a molecular ion (M+), the mass-to-charge ratio (m/z) of which confirms the compound's molecular weight.

The molecular formula of this compound is C15H35GeN, and its calculated molecular weight is 318.04 g/mol . The mass spectrum would therefore be expected to show a molecular ion peak at an m/z corresponding to this value. Given the presence of a single nitrogen atom, according to the nitrogen rule, the molecular ion will have an odd nominal mass.

Fragmentation analysis provides a structural fingerprint of the molecule. While a specific mass spectrum for this compound is not publicly available, its fragmentation pattern can be predicted based on the established principles of mass spectrometry for similar organometallic and amine-containing compounds. The fragmentation is dominated by cleavages at bonds that are energetically favorable to break, leading to the formation of stable carbocations or radical ions.

For this compound, the most characteristic fragmentation pathways are expected to be:

Alpha-Cleavage: This is a dominant fragmentation pathway for amines. It involves the cleavage of the C-C bond adjacent to the nitrogen atom. This would result in the formation of a stable iminium ion. For this compound, this would likely lead to a prominent peak at m/z 30, corresponding to the [CH2=NH2]+ fragment.

Cleavage of Butyl Groups: The bond between the germanium atom and the butyl chains is a likely site for cleavage. The loss of a butyl radical (C4H9•, mass 57) would generate a fragment ion [Ge(C4H9)2(C3H6NH2)]+. Further sequential loss of butyl groups would also be anticipated.

Loss of the Propylamine Group: Cleavage of the Ge-C bond connecting the aminopropyl group can occur, leading to the loss of a C3H6NH2 radical and the formation of a [Ge(C4H9)3]+ ion.

The predicted fragmentation pattern is further supported by the analysis of analogous silicon compounds, such as 3-aminopropyltriethoxysilane. In its mass spectrum, characteristic peaks corresponding to the aminopropyl fragment and losses of the alkoxy groups are observed. A similar pattern of fragmentation around the germanium center is expected for this compound.

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/z (Mass-to-Charge Ratio)Proposed Fragment IonFragmentation Pathway
318[C15H35GeN]+Molecular Ion (M+)
261[Ge(C4H9)2(C3H6NH2)]+Loss of a butyl radical (•C4H9)
204[Ge(C4H9)(C3H6NH2)]+Loss of two butyl radicals
245[Ge(C4H9)3]+Loss of the aminopropyl radical (•C3H6NH2)
30[CH2NH2]+Alpha-cleavage of the aminopropyl group

Thermal Analysis Techniques for Phase Transitions and Polymerization Curing

Thermal analysis techniques are essential for characterizing the thermal stability and phase behavior of this compound. These methods are particularly important for understanding its behavior at elevated temperatures, which is crucial for applications in materials science, such as in the curing of polymers.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is used to study thermal transitions such as melting, crystallization, and glass transitions.

For this compound, a typical DSC methodology would involve placing a small, weighed amount of the sample into a hermetically sealed aluminum pan. An empty pan is used as a reference. The sample and reference are then subjected to a controlled temperature program inside the DSC cell, under an inert atmosphere like nitrogen to prevent oxidative degradation.

The methodology would typically involve:

Initial Isothermal Hold: The sample is held at a low temperature (e.g., -50 °C) to establish thermal equilibrium.

Heating Ramp: The temperature is increased at a constant rate (e.g., 10 °C/min) to a temperature above any expected transitions. During this scan, endothermic events like melting or exothermic events like decomposition or polymerization would be recorded.

Cooling Ramp: The sample is then cooled at a controlled rate back to the starting temperature. This can reveal information about crystallization behavior.

Second Heating Ramp: A second heating scan is often performed to examine the thermal history of the sample and to obtain a clearer view of the glass transition.

When used to study the curing of a polymer system containing this compound as a catalyst or additive, the DSC thermogram would show an exothermic peak corresponding to the heat released during the cross-linking reaction. The area under this peak is proportional to the enthalpy of curing, and the peak temperature can provide information about the curing kinetics.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is primarily used to determine the thermal stability and composition of materials.

The TGA methodology for this compound would involve heating a small sample on a sensitive microbalance within a furnace. The temperature is ramped at a constant rate (e.g., 10 or 20 °C/min) up to a high temperature (e.g., 600-800 °C). The analysis is typically run under an inert nitrogen atmosphere to study thermal decomposition, or under an air or oxygen atmosphere to study oxidative stability.

The resulting TGA curve plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. For an organogermanium compound like this compound, the TGA curve would be expected to show:

Initial Stability: A region where the mass remains constant until the onset of decomposition.

Decomposition Steps: One or more steps of mass loss corresponding to the volatilization or decomposition of different parts of the molecule. The thermal decomposition of related aminopropyl-functionalized silanes has been studied, and similar behavior would be expected. The organic components (butyl and aminopropyl groups) would decompose at lower temperatures, while the germanium would likely form a stable oxide residue at high temperatures if the analysis is performed in an oxidizing atmosphere.

Residual Mass: The final mass at the end of the experiment, which can give information about the inorganic content of the original material.

When used in the context of polymer curing, TGA can be used to assess the thermal stability of the cured polymer composite. An increase in the decomposition temperature of the polymer after the addition of this compound could indicate improved thermal stability.

Table 2: Summary of Thermal Analysis Methodologies

TechniqueParameter MeasuredInformation ObtainedTypical Experimental Conditions
DSC Heat FlowPhase transitions (melting, crystallization, glass transition), Curing kinetics and enthalpyHeating/cooling rate of 10 °C/min, Inert atmosphere (N2)
TGA Mass ChangeThermal stability, Decomposition temperatures, Compositional analysisHeating rate of 10-20 °C/min, Inert (N2) or oxidative (Air) atmosphere

Future Research Trajectories and Interdisciplinary Opportunities

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The synthesis of 3-Aminopropyltributylgermane has traditionally relied on established organometallic reactions, such as the hydrogermylation of tributylgermane (B7798861) with allylamine (B125299) or its derivatives. wikipedia.orgelsevierpure.com This reaction involves the addition of a Ge-H bond across the carbon-carbon double bond of the amine. While effective, future research will increasingly focus on developing more sustainable and efficient synthetic protocols in line with the principles of green chemistry. mit.eduyoutube.com

Key areas for exploration include:

Catalyst Development: Investigating novel, non-precious metal catalysts to lower the activation energy and improve the selectivity of the hydrogermylation reaction, potentially reducing reaction times and temperatures. rsc.org

Solvent-Free Conditions: Exploring mechanochemical methods, where mechanical force rather than solvents drives the reaction, which could drastically reduce chemical waste. researchgate.net

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, for instance, by developing one-pot, multi-step reaction sequences that avoid wasteful intermediate purification steps. soton.ac.uk

Alternative Precursors: Investigating the use of bio-based or renewable precursors for the synthesis of the aminopropyl or butyl moieties, reducing the reliance on petrochemical feedstocks.

Table 1: Comparison of Synthetic Methodologies for this compound
MethodologyDescriptionPotential AdvantagesResearch Focus
Traditional HydrogermylationReaction of tributylgermane with allylamine, often requiring a radical initiator or catalyst. wikipedia.orgEstablished and reliable route.Improving yields and reducing byproducts.
Catalytic HydrogermylationUse of advanced transition metal or main-group catalysts to facilitate the Ge-H addition.Lower energy consumption, higher selectivity, reduced catalyst loading. rsc.orgDevelopment of earth-abundant, non-toxic catalysts.
MechanochemistrySolvent-free synthesis using mechanical energy (e.g., ball milling) to initiate the reaction. researchgate.netEliminates solvent waste, potentially faster reaction rates.Optimization of reaction conditions and scalability.
Flow ChemistryContinuous synthesis in a microreactor system.Improved safety, precise control over reaction parameters, easier scale-up.Reactor design and integration with real-time monitoring.

Integration of this compound in Advanced Functional Materials

The dual functionality of this compound makes it a prime candidate for integration into a variety of advanced materials. The primary amine serves as a versatile anchor or reactive site, while the tributylgermyl group can be used to tune properties such as hydrophobicity, refractive index, and electronic character. elsevierpure.comsolubilityofthings.com

Future research in this area will likely focus on:

Surface Modification: Utilizing the amine group for the covalent attachment of the molecule to oxide surfaces like silica (B1680970) (SiO₂), indium tin oxide (ITO), or germanium itself. researchgate.netprinceton.edu This can create self-assembled monolayers (SAMs) that precisely control the surface energy, adhesion, and biocompatibility of materials used in microelectronics and sensors.

Polymer Composites: Employing this compound as a coupling agent to improve the interfacial adhesion between inorganic fillers (e.g., glass fibers, nanoparticles) and organic polymer matrices. polysciences.com The aminopropyl group can react with the polymer backbone (e.g., epoxies, polyurethanes), while the organogermanium moiety provides a compatible interface with the filler. elsevierpure.com

Precursor for Nanomaterials: Using this compound as a molecular precursor for the synthesis of functionalized germanium nanoparticles or quantum dots. nih.gov The organic ligands can control particle size and solubility during synthesis and provide a functional handle for subsequent applications in bioimaging or electronics. researchgate.net

Table 2: Potential Applications of this compound in Advanced Materials
Application AreaRole of this compoundResulting Material PropertyPotential Device/System
MicroelectronicsSurface modifier for semiconductor wafers (e.g., Ge, Si). researchgate.netControlled surface passivation, improved interface for high-k dielectrics.Transistors, sensors.
OptoelectronicsCoupling agent on transparent conductive oxides (e.g., ITO). princeton.eduEnhanced charge injection efficiency, improved device lifetime.Organic Light Emitting Diodes (OLEDs).
Polymer ScienceAdditive or comonomer in polymer synthesis. polysciences.commdpi.comIncreased thermal stability, modified refractive index, enhanced mechanical strength.High-performance coatings, adhesives, and composites.
NanotechnologyPrecursor for functionalized germanium nanoparticles. nih.govSize-controlled nanoparticles with reactive surfaces.Fluorescent probes for bioimaging, quantum dots.

Development of Highly Selective Catalytic Systems

The unique electronic structure of this compound, featuring a Lewis acidic germanium center and a Lewis basic nitrogen atom, presents opportunities for its use in catalysis. This combination allows for the development of bifunctional catalysts where both sites cooperate to activate substrates and facilitate chemical transformations. nih.gov

Future research directions include:

Bifunctional Organocatalysis: Designing reactions where the amine group acts as a base or hydrogen-bond donor to activate one reactant, while the germanium center coordinates another, bringing them into close proximity for a reaction. nih.govnih.gov This could lead to highly selective methods for bond formations.

Ligand Development: Using this compound as a ligand for transition metal catalysts. The amine can coordinate to the metal center, while the bulky tributylgermyl groups create a specific steric environment that can influence the selectivity of reactions like cross-coupling or hydrogenation. acs.org

Immobilized Catalysts: Grafting the compound onto a solid support (e.g., silica, polymer beads) via its amine group to create a heterogeneous catalyst. This would combine the catalytic activity of the organogermanium moiety with the practical advantages of easy separation and recyclability. researchgate.net

Advanced Computational Design of Organogermanium Compounds and Materials

Computational chemistry provides powerful tools to predict the properties of molecules and materials, thereby guiding experimental efforts. mghpcc.org First-principles methods like Density Functional Theory (DFT) can be applied to this compound to accelerate its development for specific applications. uni-muenchen.devub.be

Future computational studies will focus on:

Molecular Property Prediction: Calculating the electronic structure, bond energies, and reactivity indices of this compound to understand its chemical behavior and predict its performance in catalytic cycles. researchgate.net

Interface Modeling: Simulating the interaction of the molecule with various surfaces. This can reveal the preferred binding geometries, adsorption energies, and electronic structure of the resulting interface, which is crucial for designing effective surface modifications. vub.be

Materials by Design: Using computational screening to design derivatives of this compound with optimized properties. For example, by systematically changing the alkyl groups on the germanium atom or modifying the aminopropyl linker, new compounds with tailored electronic or steric properties could be identified for specific applications in materials science. mdpi.com

Table 3: Key Parameters for Computational Modeling of this compound
Computational MethodPredicted Property/BehaviorRelevance to Application
Density Functional Theory (DFT)Electronic band structure, bond dissociation energies, reaction pathways. uni-muenchen.dePredicting reactivity, catalytic activity, and stability.
Molecular Dynamics (MD)Conformational analysis, self-assembly behavior, interaction with solvents.Understanding behavior in solution and formation of monolayers.
Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling reactions at catalytic sites or on surfaces.Designing selective catalysts and functional interfaces.

Interdisciplinary Research at the Interface of Organometallic Chemistry and Materials Science

This compound is a model compound that exemplifies the synergy between organometallic chemistry and materials science. solubilityofthings.comacs.org Its synthesis and reactivity are rooted in the principles of organometallic chemistry, while its potential applications lie firmly in the domain of materials science. princeton.eduiitkgp.ac.in

Future progress will be driven by interdisciplinary collaboration:

Synthesis Meets Surface Science: Synthetic chemists can design and create novel derivatives of this compound, which materials scientists can then use to fabricate and test new functional surfaces and devices.

Catalysis Meets Polymer Engineering: The development of catalysts based on this compound could enable the synthesis of new polymers with unique properties, such as enhanced flame retardancy or specific optical characteristics.

Computation Meets Experiment: Close collaboration between computational and experimental chemists will be essential. Theoretical predictions can guide synthetic efforts and material design, while experimental results provide crucial validation for computational models. mghpcc.org

This integrated approach will be key to unlocking the full potential of this compound and related organogermanium compounds, leading to innovations in fields ranging from electronics and catalysis to advanced polymers.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.